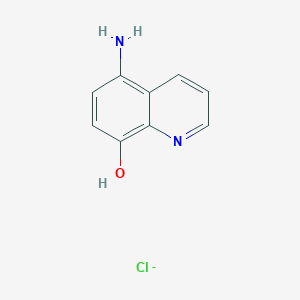
10-Acetoxyscandine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Acetoxyscandine is a multifaceted natural compound employed within the pharmaceutical industry. It is known for its profound anti-inflammatory and anti-tumor characteristics, significantly propelling the progress of biomedical research. The compound’s IUPAC name is methyl (6aR,7aS,7a1S,13aS)-2-acetoxy-6-oxo-7a-vinyl-5,6,7a,7a1,12,13-hexahydro-10H-indolizino[1’,8’:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate.
Preparation Methods
The synthetic routes for 10-Acetoxyscandine involve several steps, including the acetylation of scandine. The reaction conditions typically require the use of acetic anhydride and a catalyst such as sulfuric acid. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Acetoxyscandine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
10-Acetoxyscandine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for treating various ailments.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 10-Acetoxyscandine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to affect key signaling molecules involved in inflammation and cell proliferation .
Comparison with Similar Compounds
10-Acetoxyscandine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Properties
Molecular Formula |
C23H24N2O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl (1S,10R,12S,19S)-4-acetyloxy-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-4-21-8-5-10-25-11-9-22(18(21)25)16-12-15(30-14(2)26)6-7-17(16)24-19(27)23(22,13-21)20(28)29-3/h4-8,12,18H,1,9-11,13H2,2-3H3,(H,24,27)/t18-,21-,22+,23+/m0/s1 |
InChI Key |
WNMYJNHYRVHLTP-XSEFMFLKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)[C@@]3([C@]24CCN5[C@H]4[C@](C3)(C=CC5)C=C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C3(C24CCN5C4C(C3)(C=CC5)C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


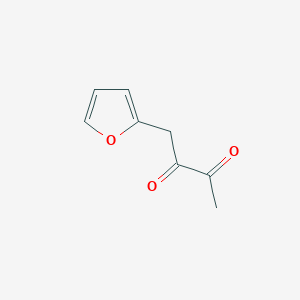
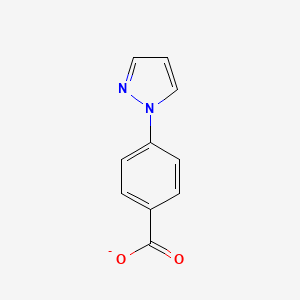

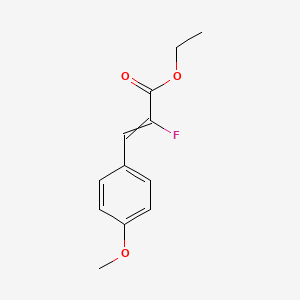
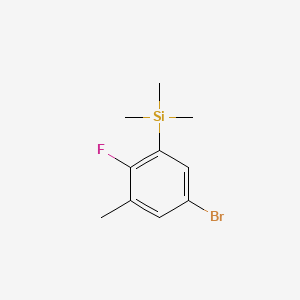
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)

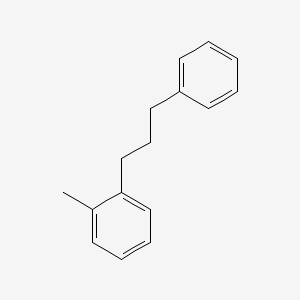
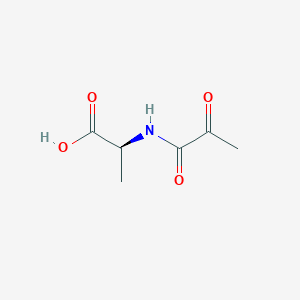
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
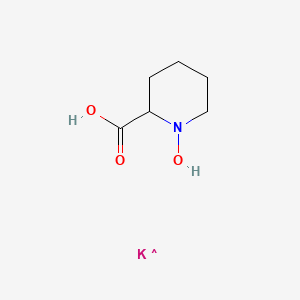
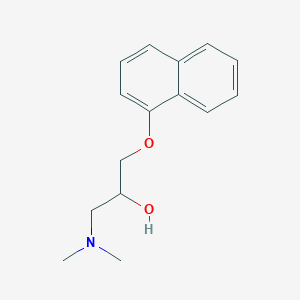
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
